
(R)-2-Ethylpiperazine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the piperazine ring and two trifluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of ®-2-ethylpiperazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(R)−2−ethylpiperazine+2(CF3CO)2O→(R)−2−ethylpiperazinebis(2,2,2−trifluoroacetate)+2CF3COOH
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced functional groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives.
Scientific Research Applications
®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methylpiperazine bis(2,2,2-trifluoroacetate)
- ®-2-Propylpiperazine bis(2,2,2-trifluoroacetate)
- ®-2-Butylpiperazine bis(2,2,2-trifluoroacetate)
Uniqueness
®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) is unique due to its specific structural features, such as the ethyl group attached to the piperazine ring and the presence of two trifluoroacetate groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16F6N2O4 |
|---|---|
Molecular Weight |
342.24 g/mol |
IUPAC Name |
(2R)-2-ethylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-2-6-5-7-3-4-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/t6-;;/m1../s1 |
InChI Key |
PLHLLCCWOPYNKB-QYCVXMPOSA-N |
Isomeric SMILES |
CC[C@@H]1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12997936.png)



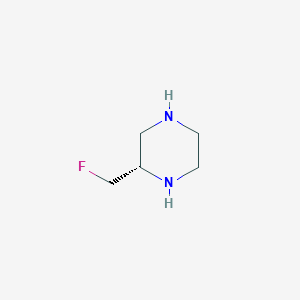
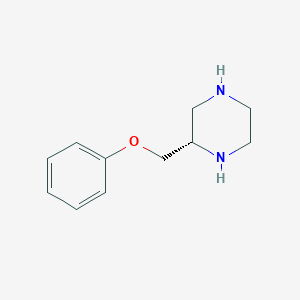


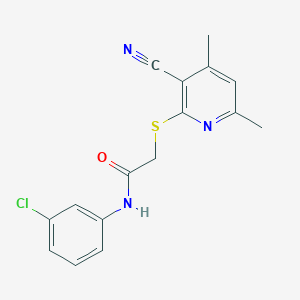
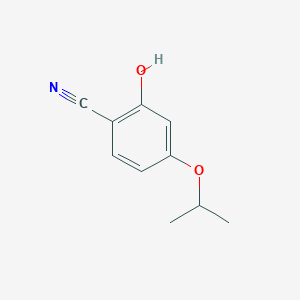

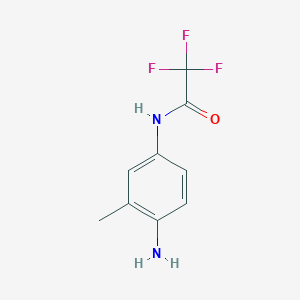
![5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12997998.png)
